Product packaging for N-Ethylethylenediamine(Cat. No.:CAS No. 110-72-5)

N-Ethylethylenediamine

Cat. No.: B093853
CAS No.: 110-72-5
M. Wt: 88.15 g/mol
InChI Key: SCZVXVGZMZRGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of N-Ethylethylenediamine as a Chemical Building Block and Ligand in Contemporary Research

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of more complex organic molecules. cymitquimica.coma2bchem.com Its two nitrogen atoms, each with a lone pair of electrons, allow it to function as a bidentate chelating ligand in coordination chemistry. wikipedia.orglibretexts.org This chelating ability enables the formation of stable complexes with various metal ions. a2bchem.comacs.org

In organic synthesis, its nucleophilic nature is leveraged in the production of pharmaceuticals and agrochemicals. For instance, it is a key raw material for synthesizing important intermediates like HO-EPCP and other ethylamine (B1201723) derivatives used in therapeutic agents. google.com The compound also participates in condensation reactions with aldehydes and ketones to form Schiff bases.

As a ligand, this compound is instrumental in forming coordination complexes with metals such as copper, nickel, ruthenium, and palladium. acs.orgresearchgate.netresearchgate.net These metal complexes are not merely structural curiosities; they exhibit interesting properties and have found applications in various fields. For example, copper(II) complexes with this compound can display thermochromic properties. Ruthenium(II) arene complexes containing this ligand have been investigated for their potential to inhibit the growth of cancer cells. a2bchem.comfishersci.comthermofisher.com

Evolution of Research Perspectives on this compound

Historically, research on ethylenediamine (B42938) and its derivatives focused on their fundamental coordination chemistry. wikipedia.orgacs.org Early studies explored the preparation and properties of complexes with transition metals like cobalt and nickel. acs.org The ability of these diamines to act as "bidentate" or "two-toothed" ligands, binding to a metal ion at two points, was a key area of investigation. libretexts.org

Over time, the focus has expanded dramatically. The development of more efficient and environmentally friendly synthesis methods has been a significant area of research. For example, a gas-phase catalytic reaction using ethylenediamine and diethyl carbonate over a NaY zeolite catalyst has been shown to produce this compound with high yields (up to 92-93.1%) and purity, offering a greener alternative to traditional methods that generate significant toxic waste. google.com

More recently, research has delved into the application of this compound in advanced materials and environmental science. A notable example is its use in modifying metal-organic frameworks (MOFs) for carbon dioxide capture. acs.org By functionalizing MOFs such as M2(dobpdc) with this compound, researchers have been able to significantly enhance their CO2 adsorption capacities. acs.org Detailed computational studies using density functional theory have provided insights into the atomistic-level mechanisms of this CO2 adsorption process. acs.org

Furthermore, the compound's role in polymer chemistry has been explored, where it can act as a cross-linking agent to improve the mechanical and thermal properties of polymers, making them more durable for use in adhesives and coatings. a2bchem.com

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, bridging organic synthesis, coordination chemistry, materials science, and biochemistry.

In Medicinal Chemistry , it is a building block for synthesizing biologically active compounds, including antihistamines, anesthetics, and antibacterial agents. google.comontosight.ai Its ability to form stable metal complexes is also being harnessed in the design of novel therapeutic agents, such as ruthenium complexes for cancer therapy. a2bchem.comfishersci.com

In Materials Science , beyond modifying polymers, this compound is used to create novel materials with enhanced properties. For example, research has shown that incorporating it into nanocomposite structures can improve their performance in coatings and adhesives. Its use in functionalizing MOFs for gas storage and separation highlights its importance in developing materials for energy and environmental applications. acs.orgacs.orgresearchgate.net

In Catalysis , metal complexes of this compound are utilized as catalysts in various organic transformations. a2bchem.com The specific structure of the ligand can influence the catalytic activity and selectivity of the metal center.

The broad utility of this compound ensures its continued importance in both fundamental and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 128-130 °C
Density ~0.837 g/mL at 25 °C
Solubility Soluble in water and various organic solvents

Data sourced from multiple references. cymitquimica.comontosight.aichembk.comsigmaaldrich.com

Interactive Table 1: Physicochemical Properties of this compound

Generated html

Table 2: Applications of this compound in Research

Field Specific Application
Organic Synthesis Intermediate for pharmaceuticals and agrochemicals. a2bchem.comontosight.ai
Coordination Chemistry Bidentate ligand for forming metal complexes. a2bchem.com
Materials Science Polymer modification, nanocomposites, functionalization of MOFs for CO2 capture. a2bchem.comacs.org
Catalysis Component of metal-based catalysts for organic reactions. a2bchem.com
Medicinal Chemistry Synthesis of anticancer agents and other biologically active molecules. a2bchem.comfishersci.comgoogle.com

Data sourced from multiple references.

Interactive Table 2: Applications of this compound in Research

Generated html

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B093853 N-Ethylethylenediamine CAS No. 110-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059390
Record name 2-Aminoethyl(ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-72-5
Record name N-Ethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminoethyl(ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYLETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/941MVD708N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Strategies and Methodological Innovations for N Ethylethylenediamine

Catalytic Pathways for N-Ethylethylenediamine Synthesis

Modern synthetic chemistry has moved towards catalytic processes to enhance efficiency and reduce waste. Several catalytic routes for producing this compound have been developed, each employing different substrates and catalytic systems.

A prominent method for synthesizing this compound is the N-alkylation of ethylenediamine (B42938) with alcohols, which is considered an attractive and environmentally friendly approach because it generates only water as a by-product. researchgate.net A simple and effective system for this transformation utilizes a copper oxide-nickel oxide catalyst supported on gamma-alumina (CuO–NiO/γ-Al2O3). researchgate.netresearchgate.net This reaction is typically performed in a fixed-bed reactor. researchgate.net

The study of the N-ethylation of ethylenediamine with ethanol (B145695) serves as a model reaction for this process. researchgate.net The CuO–NiO/γ-Al2O3 catalyst demonstrates high activity and selectivity for mono-alkylation. researchgate.net While CuO/γ-Al2O3 and NiO/γ-Al2O3 can individually catalyze the reaction, the combined CuO-NiO system shows superior performance, achieving an 82.3% yield of this compound under specific conditions. researchgate.net The catalytic system is also effective for the N-alkylation of ethylenediamine with other primary and secondary alcohols. researchgate.netresearchgate.net

Table 1: Mono-N-Alkylation of Ethylenediamine with Different Alcohols using CuO–NiO/γ-Al2O3 Catalyst Reaction Conditions: Temperature = 160 °C, Liquid Hourly Space Velocity (LHSV) = 0.15 h⁻¹, Pressure = 1.0 MPa, Mole ratio of alcohol to ethylenediamine = 1:3. researchgate.netresearchgate.net

EntryAlcoholProductYield (mono-alkylation)
1EthanolThis compound82.3%
2Propan-1-olN-Propylethylenediamine83.7%
3Butan-1-olN-Butylethylenediamine85.2%
4Propan-2-olN-Isopropylethylenediamine82.8%
5Butan-2-olN-(sec-butyl)ethylenediamine80.8%

Data sourced from Huang et al. (2012). researchgate.net

A highly efficient, continuous production method involves the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate over molecular sieve catalysts. google.comgoogle.com This process is distinguished by its high yield, low cost, and minimal environmental impact. google.com The reaction is typically carried out in a fixed-bed or fluidized-bed reactor under normal pressure. google.comgoogle.com

The reaction proceeds as follows: H₂NCH₂CH₂NH₂ + CH₃CH₂OCOOCH₂CH₃ → H₂NCH₂CH₂NHCH₂CH₃ + CO₂ + CH₃CH₂OH google.comgoogle.com

Y-type or X-type molecular sieves are used as the catalyst. google.comgoogle.com The gaseous reaction mixture is condensed, and the final product is separated via extraction and rectification. Unreacted materials and the extractant can be recycled, making the process highly economical for industrial-scale production. google.com

Table 2: Gas-Phase Synthesis of this compound with Diethyl Carbonate Catalyst: NaY molecular sieve. google.com

ParameterValue
Reactant Molar Ratio (Ethylenediamine:Diethyl Carbonate)1–3:1
Reaction Temperature150°C–300°C
Mass Liquid Hourly Space Velocity (LHSV)0.5–50 h⁻¹
Maximum Reported Yield>92%

Data sourced from patent CN102816071B. google.com

Another synthetic route involves the reaction of an ethylamine (B1201723) solution with ethylene (B1197577) imine in an autoclave under the action of a metal oxide catalyst. google.com This method is presented as an alternative to traditional processes that may have environmental drawbacks. google.com

The reaction is performed under pressure, and after the reaction period, the product is isolated through drying, filtration, and underpressure distillation. google.com Catalysts specified for this process include various metal oxides, with molybdenum oxide, tungsten oxide, and chromic oxide being explicitly mentioned as preferred options. google.com

Environmentally Benign Synthetic Approaches (Green Chemistry)

The principles of green chemistry are increasingly guiding the development of new synthetic methods for this compound, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.

Alcohol Alkylation : The N-alkylation of ethylenediamine with alcohols is an inherently green process as it produces only water as a significant by-product, avoiding the formation of inorganic salts that are common in methods using alkyl halides. researchgate.net

Diethyl Carbonate (DEC) Method : The gas-phase reaction with DEC is described as an economical and convenient green chemical synthesis method. google.comgoogle.com Diethyl carbonate is an environmentally benign ethylating agent. The process is continuous, simple, and generates no corrosive materials or pollution, with reported yields exceeding 92%. google.com

Ethylene Imine Method : This approach was developed to overcome the deficiencies of prior art, specifically avoiding the environmental pollution associated with the traditional monobromethane method, which generates harmful hydrogen bromide and presents purification challenges. google.com

These modern catalytic methods stand in contrast to older routes, such as those using ethyl bromide, which are less environmentally friendly due to the use of hazardous reagents and the generation of significant waste streams. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing product yield and process efficiency.

In the CuO–NiO/γ-Al2O3 catalyzed alkylation with ethanol , the reaction temperature significantly influences the conversion of ethylenediamine and the yield of this compound. Studies show that increasing the temperature can enhance conversion, with optimal yields for mono-alkylation achieved around 160 °C. researchgate.net

For the gas-phase synthesis using diethyl carbonate , high yields of up to 93.1% are achieved under optimized conditions, which include a reaction temperature of 240°C and the use of an NaY zeolite catalyst. A patent for this method specifies a broad temperature range of 150°C to 300°C and a reactant molar ratio (ethylenediamine to diethyl carbonate) of 1-3:1 to achieve yields over 92%. google.com

In the reaction of ethylamine and ethylene imine , preferred conditions for optimizing the reaction include a temperature of 50°C, a reaction time of 4 to 6 hours, and a pressure of 10 kilograms. google.com

Synthesis of this compound Derivatives

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and chelating agents.

A notable example is the synthesis of bis(3-ethylimidazolidin-1-yl)methane . This derivative is obtained through a simple reaction between this compound and aqueous formaldehyde (B43269). mdpi.com In a typical procedure, reacting this compound with a slight molar excess of formaldehyde, followed by filtration and solvent evaporation, yields the pure product as a colorless liquid with a high yield of 91%. mdpi.com

The reactivity of this compound also allows for its use in creating a variety of other derivatives. Its structure is foundational for synthesizing complex chelating agents, such as N,N'-(S,S)-bis[1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine (BCIEE) and N,N'-bis(4-imidazolymethyl)ethylenediamine (EMI), which are built upon an ethylenediamine backbone. researchgate.netresearchgate.net Furthermore, related ethylenediamine structures can undergo reactions like acetylation to form N-acetyl and N,N'-diacetyl derivatives, highlighting a common transformation pathway for this class of diamines. d-nb.info

Condensation Reactions with Aldehydes

Condensation reactions involving this compound and various aldehydes are a cornerstone of its synthetic utility, leading to the formation of Schiff bases and other complex structures. These reactions leverage the nucleophilic nature of the amine groups, which readily attack the electrophilic carbonyl carbon of the aldehyde.

This compound readily undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde (B140153). sigmaaldrich.comcymitquimica.comsigmaaldrich.comlookchem.com This reaction typically results in the formation of a Schiff base ligand. sigmaaldrich.com The resulting imine products are of significant interest in coordination chemistry. For instance, three new copper-azido complexes have been synthesized using ligands derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde with this compound. researchgate.net Similarly, the reaction of Fe(NCS)3 with the condensation product of 5-substituted salicylaldehyde (B1680747) and this compound has been shown to produce Fe(III) complexes. sigmaaldrich.com

The reaction of N-alkylethylenediamines, including this compound, with formaldehyde is a versatile method for synthesizing various heterocyclic compounds. mdpi.comresearchgate.net Depending on the reaction conditions and stoichiometry, these reactions can yield products such as 1,3,5-triazinanes and bis(imidazolidinyl)methanes. mdpi.comresearchgate.net For example, the condensation of N-methylethylenediamine with formaldehyde can produce 1,3,5-triazinane (B94176) as the kinetically controlled product at lower temperatures and shorter reaction times, while bis(imidazolidinyl)methane is the thermodynamically controlled product obtained at higher temperatures and longer reaction times. mdpi.com The versatility of formaldehyde as a building block is evident in its ability to react with N-alkylethylenediamines to form a diverse range of products. mdpi.comresearchgate.netresearchgate.net These reactions often proceed readily, sometimes even without a solvent, particularly with formaldehyde. rsc.org

Polyaddition Reactions for Hyperbranched Poly(sulfone-amine)s

A significant advancement in polymer chemistry involves the use of this compound in the synthesis of hyperbranched poly(sulfone-amine)s through polyaddition reactions with divinyl sulfone. epa.govchemchart.com This approach utilizes the A2 (divinyl sulfone) and BB'2 (this compound) monomer types to create highly branched, water-soluble polymers with numerous amino end groups. epa.gov

A key finding is that when the feed ratio of divinyl sulfone to this compound is 1:1, gelation is avoided. epa.gov The reaction mechanism involves the rapid reaction of the secondary amino groups of this compound with the vinyl groups of divinyl sulfone, forming dimers that act as new AB2-type monomers, which then further polymerize to form the hyperbranched structure. epa.gov These polymers exhibit a high degree of branching, with values reported to be over 50%, and in some cases as high as 70.9%. epa.gov

Furthermore, hyperbranched copoly(sulfone-amine)s can be prepared by the polyaddition of a mixture of piperazine (B1678402) (a B2 monomer) and this compound (a BB'2 monomer) to divinyl sulfone (an A2 monomer). researchgate.netdp.tech The investigation of this copolymerization revealed that the secondary amino groups of both piperazine and this compound react swiftly with the vinyl groups of divinyl sulfone. researchgate.net

Table 1: Research Findings on Hyperbranched Poly(sulfone-amine)s

Monomers Key Findings Reference
Divinyl sulfone (A2) and this compound (BB'2) Synthesis of water-soluble hyperbranched polymers with a high degree of branching. No gelation occurs at a 1:1 feed ratio. epa.gov

Synthesis of N-Ethyl-2,3-dioxopiperazine from Diethyl Oxalate (B1200264)

This compound is a key reactant in the synthesis of N-ethyl-2,3-dioxopiperazine, a significant intermediate in the production of the antibiotic Piperacillin. chemicalbook.comlookchem.com The synthesis involves the cyclization of this compound with diethyl oxalate. drugfuture.com

One patented method describes a process where a mixed solution of this compound and anhydrous methanol (B129727) is added to a mixture of a catalyst and diethyl oxalate in anhydrous methanol. google.com The reaction is carried out at a temperature of 10-50 °C. google.com This method is noted for its use of readily available raw materials, simple operation, and mild conditions. google.com Another approach involves reacting this compound with oxalyl chloride. google.com This method can produce 1-ethyl-2,3-dioxopiperazine in high yield with a shortened reaction time. google.com

Table 2: Catalysts and Conditions for N-Ethyl-2,3-dioxopiperazine Synthesis

Catalyst Solvent Temperature Key Features Reference
Ammonium (B1175870) chloride, Acetic acid, or Formic acid Anhydrous methanol 10-50 °C Simple operation, mild conditions google.com

Synthesis of N-Aryl-N'-(2-hydroxybenzyl)ethylenediamine Derivatives

The synthesis of N-Aryl-N'-(2-hydroxybenzyl)ethylenediamine derivatives highlights another important application of this compound. While a direct synthesis of this specific class of derivatives from this compound was not detailed in the provided search results, the synthesis of related N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives provides a relevant synthetic framework. researchgate.netgoogle.com

One approach to synthesizing HBED involves the conversion of N,N'-di(2-hydroxybenzyl)ethylenediamine to the diamide (B1670390) HBEDDA, followed by hydrolysis. researchgate.net Another general method for producing HBED and its derivatives is the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with substituted phenols and formaldehyde. researchgate.net A process for preparing N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives has been developed, which involves the reductive amination of glyoxylic acid with a salan compound in the presence of an amine proton acceptor. google.com These methods underscore the utility of ethylenediamine derivatives in constructing complex chelating agents.

Mechanistic Investigations of N Ethylethylenediamine Reactivity

Reaction Mechanism Elucidation through Computational and Spectroscopic Techniques

The elucidation of reaction mechanisms for N-Ethylethylenediamine (e-2) and related amines often involves a synergistic approach, combining computational modeling with experimental spectroscopic analysis. fiveable.me This dual strategy provides a comprehensive understanding of the step-by-step molecular transformations, including the identification of transient intermediates and transition states that are often too unstable to be isolated and observed directly through experiments alone. fiveable.me

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the reactivity of this compound, especially in complex systems like metal-organic frameworks (MOFs). researchgate.netresearchgate.net DFT calculations allow researchers to model potential energy surfaces, map reaction pathways, and determine the energy barriers associated with different steps. fiveable.meresearchgate.net For instance, in studies of CO2 capture by amine-functionalized MOFs, DFT has been used to systematically investigate crystal structures, adsorption properties, and the microscopic mechanisms of the capture process. researchgate.net These computational models can predict how the amine interacts with other molecules, such as CO2, revealing a multi-step process that often begins with the formation of a physically adsorbed complex, followed by the crossing of an energy barrier to form a more stable, chemisorbed species like an ammonium (B1175870) carbamate (B1207046). researchgate.netacs.org The entire process, including transition states and intermediates, can be mapped out, providing fundamental insights into the reaction dynamics. researchgate.netacs.org

Spectroscopic techniques provide the experimental validation for these computational models. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing the species formed during reactions. For example, 13C Magic Angle Spinning (MAS) solid-state NMR has been used to distinguish between physically adsorbed (physisorbed) and chemically bonded (chemisorbed) CO2 in MOFs functionalized with this compound. acs.org The appearance and disappearance of specific resonances in the NMR spectrum can confirm the formation of degradation products and provide evidence for proposed reaction pathways, such as C-N bond cleavage. acs.org Other techniques, like gas-phase mass spectrometry, complement NMR by identifying volatile degradation products, such as acetaldehyde (B116499), that are released during the reaction. acs.org

Table 1: Techniques for Reaction Mechanism Elucidation

Technique Category Specific Method Application in this compound Studies Source(s)
Computational Density Functional Theory (DFT) Modeling reaction pathways, calculating energy barriers, predicting intermediate structures, understanding CO2 capture mechanisms. fiveable.meresearchgate.netresearchgate.net
Spectroscopic Solid-State NMR (e.g., 13C MAS) Identifying chemisorbed vs. physisorbed species, characterizing degradation products, confirming bond cleavage. acs.org

| Spectroscopic | Mass Spectrometry (MS) | Detecting and identifying volatile reaction products like acetaldehyde and ethylamine (B1201723). | acs.org |

Nucleophilic Reactivity of Amine Functional Groups

In general, amines are better nucleophiles than their alcohol or ether counterparts because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. msu.edu The nucleophilicity of amines allows them to directly react with alkyl halides in SN2 reactions to form N-alkylated products. msu.edu However, this reactivity can lead to polyalkylation, where the initial primary amine is converted to a secondary amine, then a tertiary amine, and finally a quaternary ammonium salt, as each successive product is also nucleophilic. units.itlibretexts.org

The structure of this compound, with its two amine centers, allows it to act as a bidentate ligand, forming stable complexes with metal ions. chemrxiv.org Its nucleophilic character is also central to its role in condensation reactions, where it reacts with aldehydes and ketones to form Schiff bases. The relative nucleophilicity of the primary versus the secondary amine can be influenced by steric hindrance. The ethyl group on the secondary amine provides more steric bulk than the hydrogens on the primary amine, which can affect the rate and regioselectivity of its reactions. masterorganicchemistry.com While alkyl groups are electron-donating and can increase the basicity (and often nucleophilicity) of an amine, excessive steric hindrance can impede the approach of the nucleophile to the electrophilic center, thereby reducing reaction rates. units.itmasterorganicchemistry.com

Degradation Pathways of this compound in Chemical Systems

The oxidative degradation of this compound is a significant concern, particularly in applications like carbon capture where it is exposed to oxygen. acs.orgnih.gov Mechanistic studies have revealed that degradation proceeds primarily through radical pathways, leading to the cleavage of carbon-nitrogen (C-N) bonds. acs.orgnih.gov The process is often initiated by the formation of an amine radical. oup.comoup.com This can occur through hydrogen abstraction from the carbon atom alpha to a nitrogen atom, a step often facilitated by species like hydroxyl radicals (OH•). nih.govoup.com

Once formed, these carbon-centered radicals react with O2, triggering a cascade of reactions that result in the breakdown of the diamine. nih.gov Detailed characterization of this compound appended to metal-organic frameworks exposed to O2 has identified several degradation products, including:

Acetaldehyde

Ethylamine

Carbon dioxide

Water

Other aldehyde- and imine-containing species acs.orgnih.gov

The formation of ethylamine and acetaldehyde specifically confirms that C-N bond cleavage occurs at different positions along the molecule's backbone. acs.org These radical pathways often follow a chain-reaction mechanism, where the reaction of O2 with one radical species generates not only oxidized products but also additional radicals that can propagate the degradation process. acs.org

Table 2: Identified Oxidative Degradation Products of this compound

Product Chemical Formula Evidence Source(s)
Acetaldehyde CH₃CHO Gas-phase mass spectrometry acs.orgnih.gov
Ethylamine CH₃CH₂NH₂ Solid-state NMR acs.orgnih.gov
Carbon Dioxide CO₂ Gas-phase mass spectrometry acs.orgnih.gov
Water H₂O Inferred from reaction stoichiometry acs.orgnih.gov

Thermal degradation is another critical pathway for amine decomposition, occurring at elevated temperatures typical of processes like solvent regeneration in carbon capture systems (100-140°C). oup.comuky.edu Studies on various amines, including those structurally similar to this compound, show that thermal degradation is significantly influenced by factors such as temperature and the presence of CO2. uky.edu CO2 loading, in particular, is known to enhance the rate of thermal degradation. uky.edu While specific kinetic data for this compound is limited in the provided context, research on related compounds like N-methylethylenediamine has been conducted under conditions relevant to thermal stripping (e.g., 135°C and 145°C with a CO2/amine molar ratio of 0.4). uky.edu These studies help establish a relationship between the amine's structure and its thermal stability. uky.edu

The molecular structure of a diamine has a significant impact on its stability and rate of degradation. acs.orgnih.gov For this compound, a secondary amine, its stability is often compared to primary and tertiary amines. acs.org

Primary vs. Secondary Amines : Studies on diamine-appended MOFs show that branched diamines like this compound can offer improved stability compared to linear primary diamines like ethylenediamine (B42938). The ethyl group provides a degree of steric hindrance that can protect the amine from oxidative attack.

Secondary vs. Tertiary Amines : While tertiary amines lack the N-H proton, making them less susceptible to certain initiation pathways, they are not immune to degradation. oup.com Lepaumier et al. observed that tertiary amines were slightly more stable than primary and secondary amines under specific oxidative/thermal conditions (140°C, 2 MPa air pressure). oup.com

Chain Length and Branching : The arrangement of alkyl groups is crucial. Longer alkyl chains in some multi-alkylamines have been shown to decrease degradation rates. oup.com Furthermore, branching at the nitrogen atom, as seen in this compound, can have a different effect on stability than branching in the carbon chain between the amino groups. oup.comoup.com The presence of the ethyl group in this compound increases steric hindrance, which can reduce the rate of oxidative degradation.

Table 3: Structural Effects on Amine Degradation

Amine Type Structural Feature Impact on Stability/Degradation Rate Source(s)
Primary (e.g., Ethylenediamine) Linear, unhindered primary amine More prone to degradation compared to some branched secondary amines. acs.org
Secondary (e.g., This compound ) Branched (ethyl group on N), one primary and one secondary amine Increased steric hindrance can improve oxidative stability compared to linear primary amines. acs.org

Stability Studies in Diverse Chemical Environments

The stability of this compound is highly dependent on its chemical environment, including the presence of oxygen, temperature, and solvent.

Oxidative Environments : As detailed in section 3.3.1, this compound is susceptible to oxidative degradation. acs.orgnih.gov Experiments exposing this compound-functionalized materials to pure O2 at elevated temperatures (e.g., 100°C) confirm that oxygen is a primary factor in its decomposition. acs.org This degradation leads to a loss of function, for example, by inhibiting the material's ability to chemisorb CO2. acs.orgnih.gov

Thermal Environments : this compound is subject to thermal degradation at high temperatures (above 100°C), a process that is often accelerated by the presence of absorbed CO2. oup.comuky.edu

Aqueous and Protic Environments : In protic solvents like water or alcohols, the amine groups can participate in hydrogen bonding. However, some complexes formed by this compound can be fragile in protic or acidic environments. For example, hemiaminal ether linkages formed from this compound derivatives can be unstable due to dynamic equilibrium with their iminium counterparts. chemrxiv.org

Solid-State Stability : When incorporated into solid structures like metal-organic frameworks (MOFs), the stability of this compound can be enhanced. nih.gov The rigid framework can provide a protective environment, and strong coordination between the amine and metal sites within the crystal lattice can stabilize the molecule, for instance, by preventing the dehydration of carbamate products formed during CO2 capture. nih.gov These interactions contribute to excellent cyclic stability during repeated adsorption-desorption cycles. nih.gov

Coordination Chemistry of N Ethylethylenediamine Complexes

Ligand Design and Coordination Principles

The efficacy of N-Ethylethylenediamine as a ligand is rooted in its inherent molecular structure, which dictates its coordination behavior and the nature of the resulting metal-ligand bonds.

Chelating Properties and Metal-Ligand Bonding

This compound functions as an effective chelating agent, a molecule that can form several bonds to a single metal ion. This capability is attributed to the presence of two nitrogen donor atoms within its structure, separated by a two-carbon bridge. When coordinating to a metal center, both nitrogen atoms donate their lone pairs of electrons to form coordinate covalent bonds. This dual-point attachment results in the formation of a stable, five-membered heterocyclic ring structure known as a chelate ring.

The stability of complexes formed with chelating ligands like this compound is significantly greater than that of complexes with analogous monodentate ligands (ligands that bond at only one site). This enhanced stability is known as the chelate effect, a phenomenon driven by a favorable increase in entropy upon chelation. nih.gov The bonding in these complexes is a classic example of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the nitrogen atoms of the this compound ligand act as Lewis bases (electron pair donors).

Bidentate Ligand Behavior of this compound

The term "bidentate" literally means "two-toothed," which aptly describes the coordination mode of this compound. nist.gov It binds to a metal ion at two distinct points through its two nitrogen atoms. nih.gov This bidentate behavior is fundamental to its ability to form stable chelate complexes. The spatial arrangement of the two nitrogen atoms, constrained by the ethylene (B1197577) backbone, is ideal for spanning adjacent coordination sites on a metal ion, typically forming a bite angle of around 85° in octahedral complexes. rsc.org This geometric predisposition makes this compound a reliable and predictable building block in the design of coordination compounds with specific geometries and properties.

Structural Characterization of this compound Coordination Compounds

To fully understand the properties and potential applications of this compound complexes, a detailed knowledge of their three-dimensional structure is essential. This is achieved through a combination of experimental and computational techniques.

X-ray Crystallographic Analysis of Metal Complexes

In a related complex, [Cu(N,N-diethylethylenediamine)₂(NO₃)₂], the copper center is coordinated by the two nitrogen atoms of each bidentate ligand, resulting in a square planar CuN₄ chromophore. uiowa.edu The Cu-N bond to the primary nitrogen is 2.011 Å, while the bond to the tertiary nitrogen is slightly longer at 2.081 Å, reflecting the different steric and electronic environments of the donor atoms. uiowa.edu Another example is found in a copper(II) complex with N-ethyl-ethylenediamine and chlorosulphate ligands, which crystallizes in the triclinic space group P-1. researchgate.net These studies confirm the bidentate chelating nature of ethylenediamine (B42938) derivatives and provide precise metrics for the metal-ligand interface.

Selected Crystallographic Data for Metal Complexes with Ethylenediamine Derivatives
ComplexMetal CenterCoordination GeometryM-N Bond Lengths (Å)N-M-N Bite Angle (°)Reference
[Cu(N,N-diethylethylenediamine)₂(NO₃)₂]Cu(II)Square Planar2.011 (primary N), 2.081 (tertiary N)Not Reported uiowa.edu
Ni(H₂O)₂(en)₂₂Ni(II)Octahedral2.1003, 2.101582.8 osti.gov
[Cu(en)₂][Ni(CN)₄]Cu(II)Distorted Octahedral1.997, 2.001 (equatorial)Not Reported researchgate.net

Spectroscopic Characterization of Complexes (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods provide valuable information about the structure and bonding of complexes in various states.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of this compound to a metal center. The key vibrational modes to observe are the N-H and C-N stretching frequencies. Upon coordination, the electron density from the nitrogen atoms is donated to the metal, weakening the N-H and C-N bonds. This weakening typically results in a shift of their corresponding stretching bands to lower frequencies (a redshift) in the IR spectrum compared to the free ligand. For example, in aryltellurium trihalide complexes with ethylenediamine, the C-N stretching vibration shifts to a lower frequency, confirming the bidentate chelating nature of the ligand. researchgate.net This technique provides direct evidence of the metal-nitrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy offers detailed insights into the structure of the complex in solution. The coordination of this compound to a metal ion causes a significant change in the electronic environment of the ligand's protons and carbon atoms. This results in a downfield shift (deshielding) of the NMR signals for the protons on the methylene (B1212753) (-CH₂-) and amine (-NH-) groups. researchgate.net The magnitude of these shifts can provide information about the nature and strength of the metal-ligand interaction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes. It allows for the direct determination of the mass-to-charge ratio of the complex ion, thereby confirming its composition and stoichiometry in solution. This technique is crucial for verifying the formation of the desired complex and identifying any other species present in the reaction mixture.

Key Spectroscopic Features for this compound Complexes
Spectroscopic TechniqueObserved FeatureInterpretationReference
Infrared (IR) SpectroscopyShift of N-H and C-N stretching bands to lower frequenciesConfirmation of M-N bond formation and ligand coordination researchgate.net
Nuclear Magnetic Resonance (NMR)Downfield shift of -CH₂- and -NH- proton signalsDeshielding of ligand protons due to coordination to the metal center researchgate.net
Mass Spectrometry (ESI-MS)Detection of the molecular ion peak for the complexConfirmation of the complex's mass and stoichiometry diyhpl.us

Computational Studies on Complex Geometries and Electronic Structures (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties of coordination compounds. rsc.org DFT calculations allow researchers to model the geometric and electronic structures of this compound complexes with a high degree of accuracy. researchgate.netumn.edu

These computational methods can be used to:

Optimize Molecular Geometries: DFT can predict the most stable three-dimensional structure of a complex, providing data on bond lengths and angles that can be compared with experimental results from X-ray crystallography. nih.gov

Calculate Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental spectra to aid in the assignment of vibrational bands, confirming the coordination mode of the ligand.

Analyze Electronic Structure: DFT provides insights into the nature of the metal-ligand bonding by analyzing molecular orbitals, charge distribution, and other electronic parameters. This helps in understanding the reactivity and spectroscopic properties of the complexes. riken.jp

For instance, computational studies on copper complexes with various ethylenediamine derivatives have been used to predict a number of low-energy structures and to understand the competition between metal coordination and internal hydrogen bonding, which can influence whether the ligand binds in a monodentate or bidentate fashion. researchgate.netnih.gov These theoretical investigations complement experimental data, providing a more complete picture of the structure and bonding in this compound complexes.

Applications of DFT in the Study of this compound Complexes
Computational OutputInformation GainedExperimental CorrelationReference
Optimized GeometryPredicted bond lengths, bond angles, and coordination geometryX-ray Crystallography nih.gov
Vibrational FrequenciesTheoretical IR and Raman spectra for band assignmentIR and Raman Spectroscopy biointerfaceresearch.com
Molecular Orbital AnalysisHOMO-LUMO energies, charge distribution, nature of M-L bondingUV-Vis Spectroscopy, Electrochemistry riken.jp

Reactivity and Stability of this compound Complexes

This section delves into the specific reactive and stability-related behaviors of coordination complexes containing the this compound ligand. The discussion will cover their catalytic activity in hydrolysis reactions, their unique thermochromic properties, and their role in advanced materials for gas adsorption.

Base Hydrolysis of α-Amino Acid Esters Catalyzed by Palladium(II) Complexes

Complexes of this compound with palladium(II) have demonstrated significant catalytic activity in the base hydrolysis of α-amino acid esters. The complex [Pd(this compound)(H₂O)₂]²⁺ serves as an effective catalyst for this transformation. consensus.appndl.go.jp Kinetic studies and DFT calculations have been employed to elucidate the reaction mechanism.

The catalytic efficiency of the [Pd(this compound)(H₂O)₂]²⁺ complex varies depending on the specific α-amino acid ester being hydrolyzed. For instance, the hydrolysis of glycine (B1666218) methyl ester is significantly promoted by this palladium(II) complex. In contrast, esters with bulkier or more complex side chains, such as methionine methyl ester and histidine methyl ester, undergo hydrolysis at a slower rate under the same catalytic conditions. consensus.app This difference in reactivity highlights the influence of the amino acid residue on the catalytic process.

The proposed mechanism for the hydrolysis reaction involves the coordination of the amino acid ester to the palladium(II) center, which activates the ester carbonyl group towards nucleophilic attack by a hydroxide (B78521) ion. This process is a single-step mechanism. africaresearchconnects.com The this compound ligand remains coordinated to the palladium(II) ion throughout the catalytic cycle, providing stability to the complex and influencing its electronic properties, which in turn affect the catalytic rate. The activation parameters for the base hydrolysis of these complexes have been evaluated to provide a deeper understanding of the energy barriers associated with the reaction. africaresearchconnects.com

Table 1: Relative Hydrolysis Rates of α-Amino Acid Esters Catalyzed by [Pd(this compound)(H₂O)₂]²⁺

α-Amino Acid EsterRelative Rate of Hydrolysis
Glycine Methyl EsterFast
Methionine Methyl EsterSlower
Histidine Methyl EsterSlower

Thermochromic Behavior in Copper(II) Complexes

Thermochromism, the reversible change of color with temperature, is a notable property of certain copper(II) complexes involving ethylenediamine derivatives. While complexes of N,N-diethylethylenediamine with copper(II), such as Cu(deen)₂₂ and Cu(deen)₂₂, exhibit interesting thermochromic properties, the behavior of this compound complexes is more nuanced. semanticscholar.orgunirioja.es

The thermochromic effect in these copper(II) complexes is generally attributed to a subtle change in the coordination geometry around the Cu(II) ion as the temperature varies. semanticscholar.org For instance, in bis(N,N-diethylethylenediamine)copper(II) perchlorate (B79767), the color change is not due to a change in the axial coordination but rather an alteration of the in-plane field strength. researchgate.net This is often a result of a temperature-dependent axial interaction between the anion and the CuN₄ plane. researchgate.net

Interestingly, the complex bis(this compound)copper(II) perchlorate is reported to be nonthermochromic. acs.org In this violet-colored complex, the copper(II) ion has a tetragonally elongated octahedral coordination geometry, with perchlorate oxygen atoms weakly coordinated at the axial positions. The stability of this coordination environment across a temperature range likely accounts for the absence of thermochromism. This contrasts with its N,N-diethylated analogue, where a thermally induced inversion of the conformation of the copper-ethylenediamine rings is thought to be responsible for the thermochromic behavior. researchgate.net

Table 2: Thermochromic Properties of Copper(II) Ethylenediamine Derivative Complexes

ComplexLigandThermochromic BehaviorColor Change (if applicable)
Cu(deen)₂₂N,N-diethylethylenediamineYesRed to Violet semanticscholar.org
Cu(deen)₂₂N,N-diethylethylenediamineYesRed to Violet semanticscholar.org
bis(this compound)copper(II) perchlorateThis compoundNoN/A acs.org

Cooperative Carbon Dioxide Adsorption Mechanisms in Diamine-Appended Metal-Organic Frameworks

Diamine-appended metal-organic frameworks (MOFs) are a class of advanced materials showing great promise for carbon dioxide capture. The incorporation of this compound into the structure of these frameworks, such as Mg₂(dobpdc), can lead to a cooperative mechanism for CO₂ adsorption. rsc.org This cooperative process results in step-shaped CO₂ adsorption isotherms, which are highly desirable for efficient carbon capture with small temperature swings. semanticscholar.orgucsd.edu

The mechanism involves the insertion of CO₂ molecules into the metal-amine bonds, leading to the formation of ammonium (B1175870) carbamate (B1207046) chains along the pores of the MOF. ntnu.no This process is cooperative, meaning that the reaction of one amine site with CO₂ triggers a chain reaction that facilitates the adsorption at neighboring sites. ntnu.no The diamine, in this case this compound, plays a crucial role. One amine group of the diamine binds to the open metal site in the MOF, while the other is available to react with CO₂. The reaction involves a proton transfer from the amine to form an ammonium cation, which then forms an ion pair with the newly formed carbamate. rsc.org

The structure of the appended diamine, including the nature of the alkyl substituents on the nitrogen atoms, significantly influences the thermodynamics of CO₂ adsorption. nih.gov For 1°/2° diamines like this compound, the steric profile of the unbound amine affects the threshold temperature for cooperative adsorption. nih.gov Specifically, in Mg₂(dobpdc) frameworks, the threshold temperature for cooperative adsorption decreases as the steric bulk on the secondary amine increases. For this compound (e-2), the threshold temperature is 120 °C. nih.gov

Table 3: Threshold Temperatures for Cooperative CO₂ Adsorption in Diamine-Appended Mg₂(dobpdc)

Appended DiamineAbbreviationThreshold Temperature (°C)
N-methylethylenediaminem-2134 nih.gov
This compounde-2120 nih.gov
N-isopropylethylenediaminei-2111 nih.gov

Advanced Applications of this compound Coordination Complexes

The unique properties of this compound complexes make them suitable for a range of advanced applications. This section will explore their use in catalysis for organic synthesis and their potential role in the field of supramolecular chemistry.

Catalysis in Organic Transformations

Coordination complexes of this compound are effective catalysts in various organic transformations. As detailed in section 4.3.1, palladium(II) complexes of this compound are proficient catalysts for the hydrolysis of α-amino acid esters. consensus.appndl.go.jp This catalytic activity is significant in the context of peptide synthesis and degradation studies, where controlled cleavage of ester bonds is required.

Beyond hydrolysis, metal complexes involving this compound and similar ligands have been investigated for their catalytic activity in oxidation reactions. For example, iron, manganese, and copper complexes with pentadentate nitrogen-containing ligands, which can include this compound as a structural component, can act as bleach and oxidation catalysts. scribd.com These complexes are capable of activating hydrogen peroxide or peroxy acids to facilitate the removal of stains, indicating their potential in detergent formulations and industrial cleaning applications. scribd.com The this compound ligand in these complexes helps to stabilize the metal center in various oxidation states and modulates its redox potential, which is crucial for catalytic activity.

The versatility of this compound as a ligand allows for the fine-tuning of the electronic and steric properties of the metal complex, which in turn can be used to control the selectivity and efficiency of the catalyzed organic transformation.

Supramolecular Chemistry and Host-Guest Interactions (e.g., Cucurbit[n]uril Systems)

The principles of supramolecular chemistry, which involve non-covalent interactions to form complex assemblies, offer a platform for the application of this compound complexes. Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals. rsc.org These hosts can encapsulate guest molecules, including metal complexes, based on size, shape, and charge complementarity.

The formation of host-guest complexes between cucurbit[n]urils and guest molecules is driven by interactions such as ion-dipole interactions, hydrogen bonding, and the hydrophobic effect. ias.ac.inrsc.org The carbonyl portals of cucurbit[n]urils can interact with positively charged species, such as metal aqua complexes or the ammonium groups of protonated amines. rsc.org

While specific studies on the inclusion of this compound complexes within cucurbit[n]urils are not extensively detailed in the provided context, the structural features of these complexes make them potential candidates for such host-guest interactions. The ethyl group on the this compound ligand could reside within the hydrophobic cavity of a suitably sized cucurbit[n]uril, while the coordinated metal center or the amine functionalities could interact with the polar portals. Such encapsulation could lead to the development of novel supramolecular assemblies with applications in areas such as drug delivery, sensing, and catalysis, where the cucurbit[n]uril host can modify the reactivity and properties of the encapsulated this compound complex. ias.ac.in

Electrochemical Applications (e.g., Biofuel Cell Cathodes)

Complexes of this compound are emerging as significant components in the development of advanced electrochemical systems, particularly as catalysts in the cathodes of biofuel cells. Their utility in this application stems from their ability to form stable and catalytically active complexes with transition metals, which are crucial for facilitating the oxygen reduction reaction (ORR), a key process for the cell's performance. Biofuel cells convert chemical energy from biofuels into electrical energy through the action of biological catalysts or enzymes, and efficient ORR at the cathode is essential for achieving high power densities.

Research into non-precious metal catalysts for the ORR is highly desirable for the widespread application of fuel cells, offering an alternative to costly platinum-based systems. researchgate.net Copper complexes, in particular, have been a focus of study due to the metal's intrinsic redox properties. The coordination of ligands such as this compound to a copper center can significantly influence the electronic structure and geometry of the metal ion, thereby enhancing its catalytic activity towards the reduction of oxygen.

The mechanism of the ORR at the cathode is a multi-step process that can proceed via a direct four-electron pathway to water or a two-electron pathway to hydrogen peroxide. For energy generation in biofuel cells, the direct four-electron pathway is more efficient. The design of the catalyst, including the choice of ligand, plays a critical role in determining the reaction pathway. This compound, as a substituted diamine ligand, can modulate the redox potential of the metal center and stabilize the necessary intermediates for an efficient four-electron reduction of oxygen.

Detailed studies on copper complexes with various ethylenediamine derivatives have demonstrated their potential as effective ORR catalysts. For instance, a catalyst prepared from a copper complex supported by an ethylenediamine derivative has been shown to exhibit excellent electrocatalytic activity for the ORR. researchgate.net While specific performance data for this compound complexes in biofuel cell cathodes is an area of ongoing research, the general principles derived from related systems are highly applicable. The performance of these catalysts is typically evaluated based on several key parameters, including the onset potential, half-wave potential, and limiting current density, as illustrated in the representative data table below for analogous copper-based catalysts.

Table 1: Representative Electrochemical Data for Copper-Based ORR Catalysts in Alkaline Media

Catalyst SystemOnset Potential (V vs. RHE)Half-Wave Potential (V vs. RHE)Limiting Current Density (mA/cm²)Electron Transfer Number (n)
Cu-N/B-C Composite0.950.84~5.5~4.0
Fe-N-C (for comparison)~0.90~0.80~5.0~4.0
Commercial Pt/C (20 wt%)~1.000.85~5.8~4.0

This table presents typical data for related copper-based electrocatalysts to illustrate key performance metrics. RHE stands for Reversible Hydrogen Electrode.

The data in the table highlights the competitive performance of non-precious metal catalysts. The onset potential indicates the potential at which the ORR begins, with values closer to the thermodynamic potential of the oxygen electrode (1.23 V vs. RHE) being more desirable. The half-wave potential is another important metric for comparing catalytic activity. The limiting current density is related to the rate of the reaction at high overpotentials, and the electron transfer number indicates the reaction pathway, with a value close to 4.0 confirming the efficient direct reduction of oxygen to water.

The stability of the catalyst is another critical factor for practical applications. This compound and related ligands can form robust coordination complexes that resist degradation under the operating conditions of a biofuel cell. Furthermore, the synthesis of these complexes is often straightforward and cost-effective, which is a significant advantage for their commercialization.

N Ethylethylenediamine in Materials Science Research

Functionalization of Metal-Organic Frameworks (MOFs) for Gas Adsorption

Metal-organic frameworks are a class of porous crystalline materials known for their exceptionally high surface areas and tunable structures. frontiersin.org Functionalizing MOFs by incorporating amine groups is a widely studied strategy to enhance their affinity and selectivity for capturing acidic gases like carbon dioxide (CO₂). frontiersin.orgnih.govrsc.org N-Ethylethylenediamine has emerged as a particularly effective diamine for this purpose.

Carbon Dioxide Capture and Separation Technologies

The functionalization of MOFs with this compound has been demonstrated as a highly effective strategy for developing superior adsorbents for CO₂ capture. acs.orgacs.org Specifically, appending this compound to the open metal sites within MOF structures, such as M₂(dobpdc) (where M is a metal like Mg), creates a material with a strong affinity for CO₂. acs.org This strong interaction is a result of a cooperative chemisorption mechanism. researchgate.netntnu.no

The process involves CO₂ molecules inserting into the metal-amine bonds, leading to a reorganization of the amine molecules into ordered chains of ammonium (B1175870) carbamate (B1207046). acs.orgntnu.no This cooperative process results in distinctive "step-shaped" CO₂ adsorption isotherms, which are highly sensitive to temperature changes. acs.orgntnu.no This behavior is particularly advantageous for temperature swing adsorption (TSA) processes, as it allows for large quantities of CO₂ to be captured and released with only small variations in temperature, potentially lowering the energy costs associated with carbon capture. ntnu.no

Research on this compound-functionalized Mg₂(dobpdc), often denoted as e-2-Mg₂(dobpdc), has shown promising results for post-combustion applications. For instance, modified beads of this material demonstrated a significant CO₂ uptake of 2.82 mmol/g under conditions relevant to flue gas (40 °C and 15% CO₂). acs.org The underlying mechanism involves the primary amine of the this compound molecule interacting strongly with the metal center of the MOF, which then facilitates the reaction with CO₂. acs.org

CO₂ Adsorption Performance of this compound (een) Functionalized MOFs
MaterialAdsorption ConditionsCO₂ Uptake (mmol/g)Source
een-MOF/Al-Si-C17-20040 °C, 15% CO₂2.82 acs.org

Impact of Amine Structure on Adsorption Performance and Stability

The molecular structure of the amine used for functionalization plays a critical role in determining the final properties of the MOF adsorbent, including its adsorption kinetics, capacity, and stability. rsc.org this compound is classified as a 1°,2° diamine because it contains one primary and one secondary amine group. This specific configuration has a direct impact on its performance.

Studies comparing different diamine structures have found that MOFs functionalized with 1°,2° diamines like this compound exhibit the second-fastest CO₂ adsorption kinetics. rsc.orgnih.gov The mechanism involves the primary amine of the this compound molecule preferentially binding to the open metal site on the MOF. acs.orgrsc.org This strong initial binding is crucial for the subsequent reaction with CO₂. acs.org

Impact of Amine Type on MOF Properties
Amine TypeExampleAdsorption KineticsStability CharacteristicSource
1°,2° DiamineThis compound (e-2)Second-fastest among tested diaminesEnhanced stability toward diamine loss due to strong primary amine-metal binding rsc.orgnih.gov
2°,2° DiamineN,N′-diethylethylenediamine (e-2-e)Fastest kineticsProne to diamine volatilization due to weaker metal-amine bonds rsc.org

Long-Term Durability and Recyclability Studies in Functionalized MOFs

For any adsorbent to be viable for industrial applications, it must demonstrate high durability and maintain its performance over numerous adsorption-desorption cycles. A significant challenge for amine-functionalized MOFs is their stability in the presence of water, as humid conditions can lead to a rapid decrease in CO₂ capacity. acs.orgjyu.fi

To address this issue, research has focused on enhancing the durability of this compound-functionalized MOFs. One successful approach involves fabricating diamine-appended Mg₂(dobpdc)-alumina beads and coating them with hydrophobic silanes and alkyl epoxides. acs.org This hydrophobic coating serves to hinder the penetration of water vapor into the MOF's pores and also makes the appended this compound less volatile. acs.org

These modified beads have shown exceptional long-term stability. In one study, the material maintained a high CO₂ capacity for over 100 temperature-swing adsorption cycles while being exposed to 5% water vapor. acs.org The ability to retain CO₂ separation performance in breakthrough tests under humid conditions demonstrates a significant step forward in developing practical, durable adsorbents for post-combustion carbon capture. acs.org The enhanced stability of MOFs functionalized with 1°,2° amines like this compound, due to the strong primary amine-metal bond, also contributes to their long-term durability compared to other amine types. rsc.org

Cyclic Performance of Modified een-MOF/Al-Si-C17-200
ParameterConditionsResultSource
Cyclic StabilityTemperature-swing adsorption with 5% H₂OHigh CO₂ capacity maintained for over 100 cycles acs.org
Performance under HumidityBreakthrough tests under humid conditionsRetained CO₂ separation performance acs.org

Polymer Science Applications

Beyond its use in MOFs, this compound serves as a valuable monomer and modifying agent in polymer science. Its two reactive amine groups allow it to participate in polymerization reactions to form cross-linked networks and complex macromolecular architectures.

Use as Cross-linking Agents in Polymer Synthesis

Cross-linking is a fundamental process in polymer chemistry where chemical links are formed between individual polymer chains, creating a three-dimensional network. sigmaaldrich.com This process transforms polymers from potentially soluble or fusible materials into insoluble and infusible thermosets or elastomers, significantly enhancing their mechanical properties. sigmaaldrich.com

Compounds with at least two functional groups, such as diamines, can act as cross-linking agents. paint.org this compound, with its primary and secondary amine groups, can react with various functional groups present on polymer backbones, such as epoxides or acetoacetoxy groups. paint.org Each amine group can form a covalent bond with a different polymer chain, thereby creating a bridge or "cross-link" between them. The extent of cross-linking, or cross-link density, has a profound impact on the properties of the final material, including its stiffness, strength, and swelling characteristics in solvents. sigmaaldrich.com

Preparation of Hyperbranched Polymers and Poly(sulfone-amine)s

Hyperbranched polymers are a class of dendrimeric macromolecules characterized by a highly branched, three-dimensional architecture. ucsd.edu Their unique topology gives them properties such as low viscosity and high solubility compared to their linear analogues. The synthesis of these polymers often involves monomers that have multiple reactive sites. Diamines like ethylenediamine (B42938) have been used to create hyperbranched polyamides. researchgate.net this compound can similarly act as a branching unit in polymerization reactions, contributing to the formation of these complex, tree-like structures.

Poly(sulfone-amine)s are polymers that incorporate both sulfone and amine functionalities into their structure. Polysulfones are known for their high performance, but chemical modification is often used to introduce new properties. Methods exist to introduce primary amine groups onto polysulfone chains. researchgate.net The synthesis of poly(sulfone-amine)s can also be achieved by reacting sulfone-containing monomers with amine-containing monomers. In such reactions, a diamine like this compound could be used to connect sulfone-containing units, thereby creating a copolymer with tailored properties for applications such as membranes or specialty resins.

Enhancement of Mechanical Properties of Polymeric Materials

This compound, as part of the broader class of ethyleneamines, plays a significant role as a curing agent or hardener for thermosetting polymers, most notably epoxy resins. The selection of the curing agent is a critical determinant of the final mechanical properties of the cured polymer. The reaction between the amine groups of this compound and the epoxide groups of the resin creates a rigid, three-dimensional, cross-linked network. This process transforms the liquid resin into a solid, infusible material with enhanced mechanical strength and durability. delamine.com

The extent of cross-linking and the resulting network structure directly influence the mechanical characteristics of the polymer, such as its tensile strength, modulus of elasticity, and resistance to deformation. Amines are among the most diverse groups of epoxy curing agents, allowing for a wide range of thermal and mechanical properties in the final cured product. pcimag.com For instance, aliphatic amines like this compound can cure epoxy resins at room temperature, yielding materials with excellent mechanical properties and a heat resistance of up to 100°C. threebond.co.jp

The use of flexible diamines as curing agents can also impart a degree of toughness and impact resistance to the epoxy resin. While epoxy resins are known for their high mechanical strength, they can be brittle due to their high crosslink density. researchgate.net The incorporation of a molecule like this compound can modify the polymer matrix, potentially improving properties like elongation and impact strength. Research into flexible diamine curing agents has shown that they can simultaneously strengthen and toughen epoxy resins. researchgate.net The final properties are a result of the interplay between the chemical structure of the epoxy resin and the amine curing agent.

Role in the Design of Novel Adsorbent Materials

This compound is a valuable compound in the design of novel adsorbent materials due to the presence of reactive amine groups in its structure. These amine groups can be grafted onto the surface of various solid supports, creating functionalized materials with a high affinity for specific pollutants. This surface modification enhances the material's capacity to adsorb substances such as heavy metals and carbon dioxide (CO2).

The principle behind this application lies in the ability of the amine functional groups to act as active sites for adsorption through mechanisms like chelation, ion exchange, and electrostatic interactions. For instance, in the removal of heavy metal ions from aqueous solutions, the lone pair of electrons on the nitrogen atoms of the amine groups can form coordinate bonds with the metal ions, effectively sequestering them from the water.

Research on similar amine compounds provides strong evidence for the potential of this compound in this field. Studies have shown that modifying materials like green seaweed and bamboo sawdust with ethylenediamine significantly enhances their adsorption capacity for heavy metals and phosphates, respectively. researchgate.netmdpi.com In the case of ethylenediamine-modified seaweed, the adsorption capacities for copper, cadmium, and lead were notably improved. researchgate.net

The application of amine-functionalized materials for CO2 capture is another significant area of research. The amine groups can react with CO2 to form carbamates, thus capturing the gas. Materials functionalized with N-methylethylenediamine, a closely related compound, have been investigated for their CO2 capture capabilities, demonstrating the effectiveness of this approach. acs.org The capacity of aqueous ethylenediamine solutions for CO2 absorption has also been shown to be about double that of conventional monoethanolamine (MEA) solutions. nih.gov

The following table summarizes the adsorption capacities of some amine-modified materials for different pollutants, illustrating the potential of this compound in similar applications.

Adsorbent MaterialPollutantAdsorption CapacityReference
Ethylenediamine-modified seaweedCopper (Cu)5.27 mg/g researchgate.net
Ethylenediamine-modified seaweedCadmium (Cd)2.12 mg/g researchgate.net
Ethylenediamine-modified seaweedLead (Pb)2.16 mg/g researchgate.net
Ethylenediamine-modified bamboo sawdustPhosphate85.25 mg/g mdpi.com
Isocyanate/ethylenediamine tetraacetic acid-functionalized graphene oxidesCopper (Cu2+)254.2 ± 10.4 mg/g nih.gov

These findings underscore the significant role that this compound can play in the development of advanced adsorbent materials for environmental remediation and industrial gas purification.

N Ethylethylenediamine in Biochemical and Medicinal Chemistry Research

Precursor in Pharmaceutical and Agrochemical Synthesis

N-Ethylethylenediamine serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.govuta.edu Its bifunctional nature, possessing both a primary and a secondary amine group, allows for its participation in a diverse range of chemical reactions, making it a valuable scaffold for constructing more complex molecules. cymitquimica.com In the pharmaceutical industry, it is a key starting material for the synthesis of several antibiotics, including piperacillin. google.com The ethylenediamine (B42938) moiety is a common structural feature in many biologically active compounds, and this compound provides a readily available source of this motif. scribd.com

The synthesis of this compound itself has been the subject of optimization to develop more efficient and environmentally friendly processes. Traditional methods often involved harsh reagents and produced significant waste. google.com However, newer methods, such as a gas-phase catalytic reaction of ethylenediamine and diethyl carbonate, have been developed to provide higher yields (up to 92%) and a greener synthesis route. google.com This continuous production method is more economical and avoids the use of corrosive and polluting substances. google.com

In agrochemical synthesis, derivatives of ethylenediamine, and by extension this compound, are utilized in the production of fungicides. nih.gov The structural backbone provided by this compound is integral to the biological activity of these agrochemical products.

Development of Bioactive Compounds and Pharmacological Agents

The incorporation of this compound into more complex molecular structures has led to the development of a variety of bioactive compounds with significant pharmacological potential.

Anticancer Activities of Ruthenium(II) Organometallic Complexes

Organometallic ruthenium(II) complexes incorporating this compound have demonstrated notable anticancer activity. These "piano-stool" complexes are recognized as potential alternatives to traditional platinum-based chemotherapeutics like cisplatin. Research has shown that these ruthenium complexes can inhibit the growth of human ovarian cancer cell lines. The cytotoxic effects of these compounds are attributed to their ability to induce cell cycle arrest and trigger apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies on similar ethylenediamine-derived complexes have revealed that their mechanism of action can involve the loss of mitochondrial membrane potential, a key event in the apoptotic pathway. nih.gov The specific structure of the this compound ligand within the ruthenium complex plays a crucial role in its biological activity, influencing factors such as cellular uptake and interaction with intracellular targets.

Antimicrobial Properties of Derivatives

Derivatives of this compound have been synthesized and screened for their antimicrobial activity against a range of bacterial pathogens. Certain N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. uta.edu For instance, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine exhibited significant activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus. uta.edu The high level of activity observed in these compounds suggests they could serve as lead compounds for the development of new antimicrobial agents. uta.edu

The following table summarizes the antimicrobial activity of selected this compound derivatives:

Compound NameTarget OrganismLC50 (μM)
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineS. enterica11.6
P. aeruginosa86
S. aureus140
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineS. enterica8.79
P. aeruginosa138
S. aureus287

Antifungal Activities of Derivatives

In addition to antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. The core ethylenediamine structure is found in some compounds that exhibit activity against various fungal strains. While specific studies focusing solely on this compound derivatives' antifungal activity are less common, the broader class of ethylenediamine derivatives has shown promise in this area.

Potential in Drug Discovery and Development

The versatility of this compound as a chemical scaffold makes it a valuable tool in drug discovery and development. uta.edunih.gov Its ability to be readily modified allows for the creation of large libraries of compounds that can be screened for various biological activities. cymitquimica.com This approach facilitates the identification of new lead compounds for a range of therapeutic targets. The development of novel synthetic methods for this compound further enhances its utility by providing a cost-effective and sustainable source of this important intermediate. google.com

Investigation of Biological Interactions and Mechanisms

Understanding the biological interactions and mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents. Research in this area has focused on how these compounds interact with cellular components to exert their biological effects.

For ruthenium(II) complexes containing this compound, a key aspect of their mechanism of action is their cellular uptake. The lipophilicity and charge of the complex can influence how it crosses the cell membrane, with some ruthenium complexes entering cells via passive diffusion. nih.govnih.gov Once inside the cell, these complexes can localize in various compartments, including the nucleus, where they can interact with DNA. nih.gov This interaction with DNA is a proposed mechanism for the anticancer activity of some palladium complexes containing ethylenediamine ligands, which can intercalate between DNA base pairs and interfere with DNA replication. nih.gov

Furthermore, this compound derivatives have been shown to induce apoptosis in cancer cells through mechanisms that involve the mitochondria. nih.gov The loss of mitochondrial membrane potential is a critical step in this process. nih.gov Some ethylenediamine-based compounds have also been designed as enzyme inhibitors, for example, targeting farnesyltransferase, an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. nih.gov

The investigation into the biological interactions of this compound derivatives is an active area of research, with ongoing efforts to elucidate their precise mechanisms of action and identify their cellular targets. This knowledge is essential for the rational design of more potent and selective therapeutic agents.

Enzyme Catalysis and Hydrolytic Processes in Biological Systems

This compound features in biochemical research primarily as a component of larger molecules, such as metal complexes, which interact with biological systems. Its involvement in enzyme-catalyzed processes is often linked to its role in forming functional polymers and its presence in complexes that undergo hydrolysis, a critical process for biological activity.

Enzyme-catalyzed reactions are increasingly recognized as a green alternative for functionalizing polymers due to their high efficiency and selectivity under mild conditions. nih.gov This approach is particularly valuable for biomedical applications where the toxicity from metal catalysts or solvents is a concern. nih.gov In this context, this compound has been used in enzyme-initiated radical polymerization, a process catalyzed by enzymes like peroxidases from horseradish (HRP) and soybean (SBP). mdpi.comh-its.org These enzymatic polymerizations provide a novel strategy for synthesizing useful polymers that are difficult to produce via conventional chemical methods. h-its.org

Furthermore, this compound is a key ligand in the synthesis of organometallic ruthenium(II) arene complexes. acs.orgsigmaaldrich.com These "piano stool" geometry complexes are investigated for their biological activity, which is closely linked to their hydrolytic behavior. acs.org The hydrolysis of reactive bonds, such as the Ru-Cl bond in these complexes, is a crucial step for their interaction with biological molecules like DNA. acs.org For instance, complexes of the type [(η6-arene)Ru(X)(Y)(Z)], where the X,Y component can be this compound, show that hydrolysis of the Ru-Cl bond can be suppressed by the presence of chloride ions. acs.org Studies on similar ruthenium complexes have shown that they undergo hydrolysis in aqueous solutions, a process that is often essential for their subsequent binding to proteins like lysozyme. frontiersin.org

Table 1: Hydrolytic Behavior of Ruthenium(II) Arene Complexes Containing Diamine Ligands
Complex TypeLigand (X,Y)Key Hydrolytic FeatureSignificanceReference
[(η6-arene)Ru(X)(Y)(Z)]This compoundHydrolysis of the reactive Ru-Cl bond.Considered a key activation step for binding to biological targets. acs.org
NAMI-A-type ComplexesN-heterocyclic ligandsUndergo hydrolysis in aqueous solution with pH-dependent kinetics.Liberation of the N-heterocyclic ligand is a critical factor in protein interaction. frontiersin.org
[(η6-p-cymene)Ru(NHC-glu)(Cl)2]N-Heterocyclic Carbene (NHC)Equilibrium hydrolysis of Ru-Cl bonds and partial hydrolysis of the Ru-arene bond.Governs the reactivity of the complex with nucleophiles and macromolecules. acs.org

Mutagenesis Research Studies

The evaluation of a chemical's potential to cause genetic mutations is a critical aspect of toxicology and drug development. While the broader class of ethylenediamines has been subject to genotoxicity studies, specific research focusing exclusively on the mutagenic or genotoxic potential of this compound is not extensively documented in publicly available literature.

Studies have been conducted on the parent compound, Ethylenediamine (EDA), to assess its genotoxic potential using a variety of in vitro and in vivo tests, including the Chinese hamster ovary (CHO) gene mutation assay and sister-chromatid exchange (SCE) tests. nih.gov In these mammalian test systems, Ethylenediamine did not show a positive, dose-related mutagenic effect. nih.gov It also tested negative in unscheduled DNA synthesis assays in rat hepatocytes and dominant lethal studies in rats. nih.gov Other reports indicate that Ethylenediamine produced a weakly mutagenic response in some Salmonella typhimurium strains. epa.gov However, these findings are specific to Ethylenediamine and cannot be directly extrapolated to this compound without dedicated experimental validation. A thorough review of the available scientific literature indicates a lack of specific studies designed to evaluate the mutagenic properties of this compound itself.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into protein-ligand interactions at an atomic level. nih.gov This technique is fundamental in structure-based drug design. researchgate.net

This compound is well-established as a chelating ligand in coordination chemistry, forming stable complexes with various transition metals such as Copper(II) and Nickel(II). asianpubs.org The formation and stability of these metal complexes have been studied, revealing that steric factors, such as the presence of ethyl groups on the nitrogen atoms, can influence the formation constant of the resulting complex. asianpubs.org For example, mixed ligand complexes of copper with N,N-diethyl ethylenediamine show lower formation constant values compared to those with N,N-dimethyl ethylenediamine due to steric hindrance. asianpubs.org

While this compound is a component of these structurally characterized metal complexes, specific molecular docking studies that focus on this compound as a primary ligand to explore its direct interactions with protein active sites are not prominently featured in the reviewed literature. Research has more commonly focused on the synthesis and characterization of the metal complexes themselves or the biological activity of the entire complex rather than computational modeling of the diamine ligand's specific protein interactions. nih.govresearchgate.net The geometry of metal-ligand interactions within proteins is a complex field, with factors like metal-donor atom distances and coordination numbers being critical for accurate modeling. nih.gov

Table 2: Examples of Metal Complexes Incorporating this compound Ligand
Metal IonComplex TypeFocus of StudyReference
Ruthenium(II)Organometallic Arene ComplexesSynthesis, characterization, and inhibition of cancer cell growth. acs.orgsigmaaldrich.com
Copper(II)Mixed Ligand Complexes (e.g., with 2,2'-bipyridylamine)Potentiometric studies and determination of formation constants. asianpubs.org
Nickel(II)Polymeric Tetracyanonickelate(II) ComplexesSynthesis and structural characterization.

Environmental Impact and Sustainability Aspects of N Ethylethylenediamine

Emissions and Degradation Products in Industrial Processes (e.g., Carbon Dioxide Capture)

In industrial settings such as carbon dioxide capture plants, N-ethylethylenediamine can be released into the atmosphere through various mechanisms, including volatilization and aerosol formation. The degradation of the amine solvent, driven by the high temperatures in the stripper unit (thermal degradation) and the presence of oxygen in the flue gas (oxidative degradation), is a primary source of emissions and can lead to the formation of a complex mixture of byproducts.

Thermal Degradation: Thermal degradation of amines generally occurs at the high temperatures found in the reboiler and stripper sections of a CO2 capture plant. For ethylenediamine (B42938) (EDA), the parent compound of this compound, thermal degradation is understood to proceed through the formation of a carbamate (B1207046), which can then undergo intermolecular cyclization to form 2-imidazolidione or react with another EDA molecule to form N,N'-bis(2-aminoethyl)-urea. semanticscholar.org A similar pathway is proposed for N-methyl-1,2-ethanediamine (N-MEDA), a closely related compound, which forms 1-methyl-2-imidazolidinone and a corresponding urea compound. semanticscholar.org Given these pathways for structurally similar amines, it is anticipated that the thermal degradation of this compound would likely produce analogous compounds, such as N-ethyl-2-imidazolidinone and ureas formed from the reaction of this compound with its carbamate.

Oxidative Degradation: Oxidative degradation is a significant concern in amine-based CO2 capture due to the presence of oxygen in the flue gas. This process can be catalyzed by metal ions. bellona.org A study on the oxidative degradation of this compound (referred to as e-2) in diamine-appended metal-organic frameworks identified several degradation products, offering insights into its potential breakdown in other oxidative environments. acs.org The identified products suggest that C-N bond cleavage is a key degradation pathway. acs.org

Table 1: Potential Degradation Products of this compound in Industrial Processes

Degradation Type Potential Products Precursor/Related Compound
Thermal N-ethyl-2-imidazolidinone, N,N'-diethyl-N,N'-bis(2-aminoethyl)-urea Inferred from EDA and N-MEDA degradation pathways semanticscholar.org
Oxidative Acetaldehyde (B116499), Carbon Dioxide, Water, Ethylamine (B1201723) This compound acs.org
General Ammonia Common degradation product of amines oup.com

It is important to note that the specific degradation products and their distribution can be influenced by various operational parameters, including temperature, CO2 loading, oxygen concentration, and the presence of impurities in the flue gas. bellona.org

Environmental Fate and Biodegradability Studies of Related Compounds

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. Biodegradability is a key aspect of this, determining the persistence of the compound in the environment.

A study on the biological degradability of ethylenediamine-based complexing agents found that the susceptibility to biodegradation decreases with certain substituents. nih.gov The presence of an ethyl group (-C2H5), as is the case in this compound, was shown to decrease the biodegradability of the parent compound. nih.gov This suggests that this compound may be less readily biodegradable than ethylenediamine.

Table 2: Influence of Substituents on the Biodegradability of Ethylenediamine Derivatives

Substituent Effect on Biodegradability
-COCH3 Decreases
-CH3 Decreases
-C2H5 Decreases nih.gov
-CH2CH2OH Decreases
-CH2COOH Decreases

The persistence of this compound in the environment would therefore be a concern, and its release into aquatic or terrestrial ecosystems should be minimized. Further research is needed to fully characterize its environmental fate and establish its specific biodegradation profile.

Strategies for Mitigating Amine Degradation and Enhancing Environmental Performance

Mitigating Amine Degradation: Several strategies can be employed to reduce the thermal and oxidative degradation of amine solvents:

Temperature Control: Since thermal degradation is highly dependent on temperature, operating the stripper and reboiler at the lowest effective temperature can significantly reduce degradation rates. bellona.org

Inhibitors: For oxidative degradation, the addition of inhibitors can be effective. These inhibitors can function by chelating metal ions that catalyze oxidation reactions or by scavenging free radicals. bellona.orgnih.gov

Oxygen Scavengers: Reducing the oxygen concentration in the flue gas before it enters the absorber can also limit oxidative degradation.

Material Selection and Surface Passivation: The materials of construction for the capture plant can influence degradation. Stainless steel surfaces, for instance, can catalyze oxidative decomposition. Passivating these surfaces with coatings can increase the lifetime of the amine solvent. doe.gov

Solvent Formulation: The use of blended amine systems or the addition of additives can enhance the stability of the primary amine. mdpi.commdpi.com

Enhancing Environmental Performance: Beyond mitigating degradation, broader strategies can enhance the environmental performance of industrial processes using this compound:

Emission Control Technologies: Implementing effective emission control technologies, such as water and acid wash systems, can capture and remove volatile amine compounds and degradation products from the depleted flue gas before they are released into the atmosphere. dtu.dk

Waste Management: Proper management and disposal of degraded amine solvent and reclamation products are crucial to prevent environmental contamination. bellona.org

By implementing a combination of these strategies, the environmental impact of using this compound in industrial processes can be significantly reduced, contributing to more sustainable operations.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of N-Ethylethylenediamine from a theoretical standpoint. These in-silico methods allow for the exploration of molecular characteristics that can be difficult or costly to measure experimentally.

Quantum chemical calculations are employed to predict the electronic structure, geometry, and various physicochemical properties of this compound. Methods like Density Functional Theory (DFT) and Ab initio calculations provide a fundamental understanding of the molecule's behavior.

Theoretical calculations have been used to estimate key thermodynamic properties of this compound. For instance, the Joback method, a group contribution approach, has been used to calculate properties such as the standard Gibbs free energy of formation and the enthalpy of formation at standard conditions. chemeo.com These calculated values are crucial for predicting the spontaneity and thermal effects of reactions involving the compound.

Table 1: Calculated Thermodynamic Properties of this compound

Property Value Unit Method Source
Standard Gibbs free energy of formation (ΔfG°) 138.64 kJ/mol Joback Method chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -38.63 kJ/mol Joback Method chemeo.com

This table is interactive. Click on the headers to sort.

Advanced methods like DFT, particularly with van der Waals corrections, would be essential for accurately modeling intermolecular interactions, such as hydrogen bonding, which are critical to the bulk properties and coordination chemistry of this compound. Ab initio methods, while computationally more intensive, could provide benchmark data on the molecule's electronic and structural properties with high accuracy.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing solely on this compound are not widely documented, this technique is invaluable for understanding how the molecule behaves in complex systems, such as in solution or as a ligand in larger biological or chemical structures. nih.govsemanticscholar.org

MD simulations can provide insights into:

Solvation: How this compound molecules interact with various solvents.

Conformational Analysis: The different shapes the molecule can adopt and their relative stabilities.

Complex Formation: The dynamics of this compound binding to metal ions or other molecules, which is crucial for its application as a chelating agent. scbt.comsigmaaldrich.com

Material Properties: The collective behavior of this compound within larger material assemblies, such as polymers or nanoparticles.

By simulating these systems, researchers can predict macroscopic properties based on the underlying molecular interactions, guiding the development of new materials and applications. semanticscholar.org

Computational screening allows for the rapid evaluation of large libraries of virtual compounds based on this compound's scaffold. This approach accelerates the discovery of new molecules with desired properties, avoiding the time and expense of synthesizing and testing each one.

For example, derivatives of this compound could be computationally screened for:

Enhanced Chelating Ability: By modifying the structure, it's possible to design ligands with higher affinity and selectivity for specific metal ions.

Catalytic Activity: Designing derivatives that can act as more efficient catalysts in organic synthesis.

Pharmaceutical Potential: Screening for derivatives that can bind to biological targets, leveraging this compound's role as an intermediate in the synthesis of pharmaceuticals. google.com

This rational design process relies on quantum chemical calculations to predict the properties of candidate molecules and molecular docking or MD simulations to assess their interactions with target systems.

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing them. Computational chemistry can be used to map the entire reaction pathway for processes involving this compound, such as its synthesis or its participation in condensation reactions. sigmaaldrich.comsigmaaldrich.com

Using methods like DFT, researchers can calculate the energy profile of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the reaction rate. This information is critical for optimizing reaction conditions (e.g., temperature, pressure, catalyst) to improve product yield and selectivity. google.comgoogle.com

Advanced Analytical Techniques

Advanced analytical techniques are indispensable for the structural characterization and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of hydrogen atoms in the molecule and their neighboring environments. For this compound (CH₃CH₂NHCH₂CH₂NH₂), the spectrum shows distinct signals for the ethyl group (a triplet for the CH₃ and a quartet for the CH₂) and the ethylenediamine (B42938) backbone protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, four distinct signals are expected, corresponding to the two carbons of the ethyl group and the two carbons of the ethylenediamine moiety. nih.gov

Table 2: Experimental NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment Source
¹H ~1.1 Triplet CH₃-CH₂ chemicalbook.com
¹H ~2.65 Quartet CH₃-CH₂ chemicalbook.com
¹H ~2.67 Triplet NH-CH₂-CH₂ chemicalbook.com
¹H ~2.80 Triplet NH-CH₂-CH₂ chemicalbook.com

This table is interactive. Click on the headers to sort.Note: The amine protons (NH and NH₂) may show broad signals and their chemical shifts can vary depending on solvent and concentration.

Studies on related ethylenediamine complexes have shown that NMR spectra are highly sensitive to the conformational states of the ligand and are significantly affected by coordination with metal ions, providing valuable information on the structure and stability of such complexes. scribd.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the identification and characterization of this compound by probing its molecular vibrations. The FTIR spectrum of this compound, like other primary and secondary amines, is distinguished by characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The N-H stretching vibrations are particularly informative. Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Secondary amines (R₂-NH) exhibit a single, generally weaker, band in the same region. For this compound (C₂H₅NHCH₂CH₂NH₂), the spectrum would be expected to display overlapping bands: two for the primary amine (-NH₂) group and one for the secondary amine (-NH-) group. The N-H bending vibrations for primary amines appear as a broad or sharp band between 1550 and 1650 cm⁻¹, while the secondary amine N-H bend is typically found around 1500 cm⁻¹.

The aliphatic C-H stretching vibrations of the ethyl and ethylene (B1197577) groups are observed as strong bands in the 2850-2960 cm⁻¹ range. Specifically, asymmetric and symmetric stretching of the CH₂ groups contribute to this region. Additionally, C-H bending vibrations (scissoring and rocking) for the CH₂ groups are expected to appear in the 1450-1470 cm⁻¹ region. The C-N stretching vibrations of aliphatic amines produce bands of medium to weak intensity in the 1020-1250 cm⁻¹ range. The complex nature of the this compound molecule would result in multiple C-N stretching bands within this region, corresponding to the different C-N bonds present.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Secondary Amine (-NH-)Stretch3300 - 3500
Primary Amine (-NH₂)Bend (Scissoring)1550 - 1650
Aliphatic C-H (CH₂, CH₃)Asymmetric & Symmetric Stretch2850 - 2960
Aliphatic C-H (CH₂)Bend (Scissoring)1450 - 1470
Aliphatic C-NStretch1020 - 1250

Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Given its molecular formula, C₄H₁₂N₂, the nominal molecular weight is 88 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

In electron ionization (EI-MS), a common MS technique, the this compound molecule is ionized to form a molecular ion ([M]⁺•), which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions. A key principle in the mass spectrometry of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound, with two nitrogen atoms, correctly has an even molecular weight of 88.

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This cleavage is favorable because it leads to the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage can occur at several positions.

Predicted Major Fragmentation Pathways:

Cleavage of the ethyl group: Loss of a methyl radical (•CH₃, 15 Da) from the N-ethyl end would result in a fragment ion at a mass-to-charge ratio (m/z) of 73. [CH₃CH₂NHCH₂CH₂NH₂]⁺• → [CH₂NHCH₂CH₂NH₂]⁺ + •CH₃

Cleavage adjacent to the secondary amine: Breakage of the C-C bond between the two nitrogen atoms is highly probable, leading to the formation of stable iminium ions. This can produce a fragment at m/z 58 ([CH₃CH₂NHCH₂]⁺) or m/z 30 ([CH₂NH₂]⁺). The m/z 30 fragment is a very common and often the base peak for primary amines. [CH₃CH₂NHCH₂CH₂NH₂]⁺• → [CH₃CH₂NHCH₂]⁺ + •CH₂NH₂ [CH₃CH₂NHCH₂CH₂NH₂]⁺• → [CH₂NH₂]⁺ + •CH₂NHCH₂CH₃

Cleavage adjacent to the primary amine: This would also lead to the fragment at m/z 30.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be protonated to form the pseudomolecular ion [M+H]⁺ at m/z 89. This technique minimizes fragmentation, making it ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can then be employed, where the [M+H]⁺ ion is selected and fragmented to provide structural information, often yielding similar fragments to those observed in EI-MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound in various matrices. Due to its polar nature and lack of a strong chromophore, direct analysis by UV-Vis detection can be challenging. Therefore, HPLC methods for this compound often involve pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the molecule.

A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, the mobile phase typically consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the amine groups, which in turn affects their retention on the column.

To enhance detection sensitivity, derivatizing agents like 1-naphthyl isothiocyanate or ortho-phthaldehyde (OPA) in the presence of a thiol can be used. acs.org These reagents react with the primary and secondary amine groups of this compound to form highly fluorescent or UV-absorbing derivatives, allowing for detection at very low concentrations. acs.org

Table 2: Example HPLC Method Parameters for Amine Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., Waters Spherisorb ODS2) acs.org
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol (B129727)/Water mixtures acs.orgnih.gov
Detection Fluorescence Detection (FD) or UV-Vis Detection (after derivatization) acs.org
Derivatization Agent Ortho-phthaldehyde (OPA)/2-mercaptoethanol for fluorescence detection acs.org
Flow Rate Typically 0.5 - 1.5 mL/min
Injection Volume 10 - 50 µL

The method is validated by assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable and reproducible results. acs.org Such HPLC methods are crucial for quality control and for monitoring the compound in various applications, such as in drug substances or as a residue in materials. docbrown.info

Thermogravimetric Analysis (TGA) for Adsorption Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It has been systematically employed to investigate the kinetics of gas adsorption, particularly for CO₂ capture, in materials functionalized with this compound. researchgate.netmdpi.com This is especially relevant for diamine-appended metal-organic frameworks (MOFs), such as Mg₂(dobpdc), where this compound (e-2) is incorporated to enhance CO₂ chemisorption. researchgate.netmdpi.com

In a typical TGA-based adsorption kinetics assay, the diamine-appended MOF sample is first activated within the TGA furnace under an inert gas flow (e.g., N₂) to remove any pre-adsorbed species. researchgate.netnih.gov The sample is then cooled to the desired adsorption temperature, after which the gas stream is switched to one containing CO₂. The TGA instrument monitors the increase in sample mass over time, which directly corresponds to the amount of CO₂ adsorbed. researchgate.netnih.gov

Studies have shown that the adsorption kinetics in these materials are influenced by several factors, including temperature, CO₂ partial pressure, and the structure of the diamine. researchgate.netmdpi.com For MOFs functionalized with 1°,2° diamines like this compound, the adsorption kinetics were found to be slower than for those with two primary amines but faster than those with two secondary amines. researchgate.net This is attributed to the mechanism where the primary amine preferentially binds to the metal site in the MOF and then reacts with CO₂, initiating a cooperative adsorption process. researchgate.net The TGA data allows for the determination of key kinetic parameters, such as the initial adsorption rate and the time required to reach saturation, providing critical insights for the design and optimization of adsorbents for carbon capture applications. researchgate.netmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

The surface can be mapped with various properties, such as dₙₒᵣₘ, which is a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. researchgate.net

Emerging Research Frontiers and Unexplored Applications

Research involving this compound is expanding beyond its traditional use as a chemical intermediate, with significant developments in carbon capture technologies and medicinal chemistry.

Carbon Capture and Storage (CCS): A primary research frontier is the use of this compound as a functional group in advanced solid adsorbents for CO₂ capture. It is appended to metal-organic frameworks (MOFs), such as Mg₂(dobpdc), to create materials that exhibit "cooperative adsorption." acs.org This mechanism allows for the efficient and selective capture of CO₂ at low concentrations, which is relevant for post-combustion flue gas and direct air capture. acs.org The presence of both a primary and a secondary amine in this compound provides a unique reactivity that influences the thermodynamics and kinetics of CO₂ binding. researchgate.net Ongoing research focuses on understanding the degradation mechanisms of these amine-appended MOFs in the presence of oxygen to develop more robust and commercially viable materials. acs.org

Anticancer Agents: this compound is being explored as a ligand in the design of novel metal-based anticancer drugs. Organometallic ruthenium(II) complexes incorporating this compound have demonstrated the ability to inhibit the growth of human ovarian cancer cell lines. sigmaaldrich.com The rationale is that the diamine ligand can stabilize the metal center and modulate the complex's reactivity towards biological targets like DNA. researchgate.netacs.org Compounds containing the ethylenediamine moiety have shown a range of biological activities, and derivatives of this compound are being evaluated for their cytotoxic effects against various cancer cell lines, including lung, breast, and prostate cancer. nih.gov This research area aims to develop new therapeutic agents that can overcome the limitations, such as resistance, associated with existing platinum-based drugs like cisplatin. researchgate.net

Unexplored Applications: The chelating properties of this compound, which allow it to bind strongly to metal ions, suggest potential applications in areas such as:

Catalysis: As a ligand to create catalysts for various organic transformations.

Sensors: Incorporation into sensor systems for the detection of specific metal ions.

Material Science: Use in the synthesis of new coordination polymers and functional materials with tailored electronic or magnetic properties.

Further exploration of these avenues could unlock new functionalities and applications for this versatile diamine.

Challenges and Opportunities in this compound Research

The expanding applications of this compound present both distinct challenges and significant opportunities for future research and development.

Challenges:

Chemical Stability in CO₂ Capture: A major challenge in the use of this compound-functionalized adsorbents for carbon capture is their long-term stability. Studies have shown that these amines can degrade in the presence of oxygen, especially at the elevated temperatures required for adsorbent regeneration. acs.org This oxidative degradation can lead to the formation of byproducts like aldehydes and imines, reducing the CO₂ capture capacity and the operational lifetime of the material. acs.org Overcoming this requires the development of strategies to protect the amine or the design of more inherently stable adsorbent systems.

Synthesis and Purification: While various synthetic routes exist, developing more sustainable and cost-effective methods for producing high-purity this compound remains a challenge. google.comgoogle.com Traditional methods can involve harsh reagents or produce significant byproducts, necessitating extensive purification. google.com

Understanding Biological Mechanisms: In the context of anticancer agents, a significant hurdle is elucidating the precise mechanism of action of this compound-containing metal complexes. Understanding how these compounds interact with cellular targets and the pathways that lead to cell death is crucial for rational drug design and minimizing off-target toxicity. nih.gov

Opportunities:

Optimization of CO₂ Adsorbents: There is a substantial opportunity to rationally design and optimize this compound-based materials for carbon capture. By fine-tuning the host material (e.g., the metal nodes in a MOF) and modifying the diamine structure, it may be possible to enhance both the adsorption kinetics and the resistance to oxidative degradation. acs.orgacs.org

Green Synthesis Routes: The development of "green" chemical synthesis methods for this compound presents a significant opportunity. google.com This includes the use of environmentally benign catalysts, renewable feedstocks, and processes that minimize waste and energy consumption, aligning with the principles of sustainable chemistry.

Broadening Therapeutic Applications: The demonstrated cytotoxic activity of this compound derivatives and complexes against cancer cells opens the door to a broad field of medicinal chemistry research. nih.govsigmaaldrich.com There is an opportunity to create libraries of related compounds and screen them for activity against a wider range of diseases, potentially leading to the discovery of new therapeutic agents for various conditions.

Advanced Functional Materials: The versatile coordination chemistry of this compound provides opportunities for creating novel functional materials. Its ability to act as a bidentate ligand can be exploited to construct new MOFs, coordination polymers, and catalysts with unique structural and functional properties for applications in sensing, separations, and catalysis. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylethylenediamine
Reactant of Route 2
Reactant of Route 2
N-Ethylethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.